methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and appetite.
Mechanism of Action
Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate inhibits the enzyme this compound, which is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, it has been shown to have anti-tumor effects in certain types of cancer.
Advantages and Limitations for Lab Experiments
Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of this compound, making it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that it is not very water-soluble, making it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate. One area of research could be to investigate its potential as a treatment for pain and inflammation in humans. Another area of research could be to investigate its potential as an anti-tumor agent in humans. Additionally, further research could be done to investigate its mechanism of action and potential side effects.
Scientific Research Applications
Methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate has been used in various scientific research studies. It is a potent inhibitor of this compound, which is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects. It has been used in studies related to pain, inflammation, and anxiety.
Properties
IUPAC Name |
methyl 1-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-8-13(2)18-15(11-24-16(18)9-12)10-17(21)20-6-4-14(5-7-20)19(22)23-3/h8-9,11,14H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGHMIWYIQANAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCC(CC3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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